molecular formula C17H11F2NO2 B14796793 6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid

6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid

Cat. No.: B14796793
M. Wt: 299.27 g/mol
InChI Key: VRKMNHQKOBDRTL-UHFFFAOYSA-N
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Description

6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication . The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical properties and biological activity. The presence of fluorine atoms often enhances the compound’s stability and efficacy in various applications.

Properties

Molecular Formula

C17H11F2NO2

Molecular Weight

299.27 g/mol

IUPAC Name

6,8-difluoro-2-(2-methylphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H11F2NO2/c1-9-4-2-3-5-11(9)15-8-13(17(21)22)12-6-10(18)7-14(19)16(12)20-15/h2-8H,1H3,(H,21,22)

InChI Key

VRKMNHQKOBDRTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O

Origin of Product

United States

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